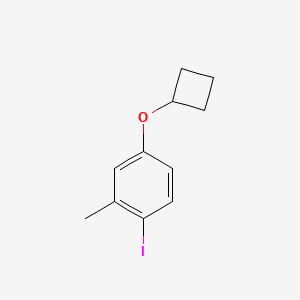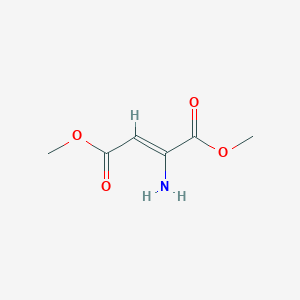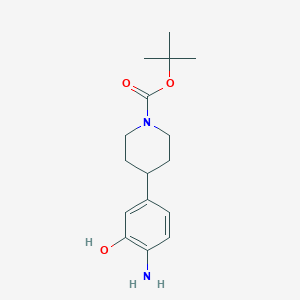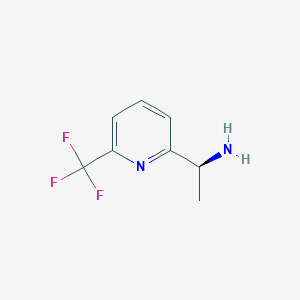
2-(3-Phenylpropoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpropoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a type of alcohol that contains both an ether and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Phenylpropoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylpropoxy)ethanol undergoes various chemical reactions, including:
Substitution: The ether group can undergo nucleophilic substitution reactions, where the phenylpropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted ethers
Applications De Recherche Scientifique
2-(3-Phenylpropoxy)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Phenylpropoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenylpropoxy group can interact with hydrophobic regions of proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: An ether alcohol with similar antimicrobial properties.
Benzyl alcohol: A simple aromatic alcohol with applications in perfumery and as a solvent.
Phenethyl alcohol: An aromatic alcohol with a pleasant floral odor, used in fragrances and flavorings.
Uniqueness
2-(3-Phenylpropoxy)ethanol is unique due to its combination of an ether and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-(3-phenylpropoxy)ethanol |
InChI |
InChI=1S/C11H16O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
ISJAYTHMCZZHOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)



![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)

![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)


